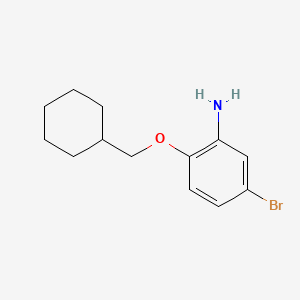

5-bromo-2-(cyclohexylmethoxy)aniline

Beschreibung

5-Bromo-2-(cyclohexylmethoxy)aniline is an aromatic amine derivative featuring a bromine substituent at the 5-position and a cyclohexylmethoxy group at the 2-position of the aniline ring. While direct experimental data for this compound are unavailable in the provided evidence, its properties can be inferred from structurally similar analogs (e.g., compounds with alkoxy, aryloxy, or amino-alkoxy substituents). The cyclohexylmethoxy group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity. Such compounds are often intermediates in pharmaceutical synthesis or materials science, where substituent diversity tailors functionality .

Eigenschaften

IUPAC Name |

5-bromo-2-(cyclohexylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYACYMKRWGZHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(cyclohexylmethoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-bromo-2-(cyclohexylmethoxy)aniline may involve large-scale bromination, methoxylation, and amination reactions using optimized conditions to maximize yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-2-(cyclohexylmethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(cyclohexylmethoxy)phenylamine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include sodium hydroxide, thiols, and alkyl halides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of 5-bromo-2-(cyclohexylmethoxy)aniline.

Reduction: 2-(cyclohexylmethoxy)phenylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the development of diverse derivatives.

Biology

- Biological Activity : Research indicates that 5-bromo-2-(cyclohexylmethoxy)aniline may interact with biomolecules, influencing biological pathways. The amine group facilitates hydrogen bonding with proteins and enzymes, potentially modulating their activity.

Medicine

- Therapeutic Potential : The compound has been explored for its potential therapeutic properties, particularly in drug development. Studies suggest it may act as an anticancer agent or modulate specific signaling pathways involved in disease progression.

Industry

- Specialty Chemicals Production : In industrial applications, 5-bromo-2-(cyclohexylmethoxy)aniline is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Case Studies and Research Findings

Several studies have investigated the biological effects of 5-bromo-2-(cyclohexylmethoxy)aniline:

- Antiviral Activity : A study showed that modifications to similar compounds could enhance inhibitory activity against viral proteases, indicating potential antiviral applications.

- Inhibition of Kinases : Research demonstrated that structurally similar compounds could selectively inhibit protein kinases involved in cancer progression, suggesting this compound might exhibit similar kinase inhibitory activity.

- Influence on Biological Pathways : The compound has been shown to affect cell proliferation and apoptosis in cancer cell lines, highlighting its potential role in cancer treatment.

Data Table: Overview of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Potential enhancement of inhibitory activity against viral proteases | |

| Kinase Inhibition | Selective inhibition of protein kinases linked to cancer | |

| Cell Proliferation | Modulation of cell viability and apoptosis markers in treated cancer cells |

Wirkmechanismus

The mechanism of action of 5-bromo-2-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom and cyclohexylmethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key properties of 5-bromo-2-(cyclohexylmethoxy)aniline and its analogs:

*Hypothetical compound; †Estimated based on analogs; ‡Predicted higher lipophilicity due to cyclohexyl; §Calculated using ChemDraw; ¶From market analysis .

Key Observations:

- Lipophilicity: The cyclohexylmethoxy group likely increases XLogP3 compared to smaller substituents (e.g., morpholinoethoxy or trifluoromethoxy), enhancing membrane permeability but reducing aqueous solubility.

- Physical State : Bulky substituents (e.g., cyclohexylmethoxy) may favor solid states, while smaller groups (e.g., trifluoromethyl) result in liquids .

Challenges and Limitations

- Solubility : High lipophilicity (e.g., cyclohexylmethoxy) may necessitate formulation aids for bioavailability.

- Synthetic Complexity : Bulky substituents require optimized coupling conditions to avoid low yields .

Biologische Aktivität

5-Bromo-2-(cyclohexylmethoxy)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The compound contains a bromine atom, a cyclohexylmethoxy group, and an amine functional group attached to a benzene ring. These characteristics influence its biological activity, making it a subject of interest in various studies.

Structural Formula

The chemical structure of 5-bromo-2-(cyclohexylmethoxy)aniline can be represented as follows:

Key Functional Groups

- Bromine Atom : Often involved in substitution reactions.

- Cyclohexylmethoxy Group : Enhances lipophilicity and membrane permeability.

- Amine Group : Capable of forming hydrogen bonds with biological targets.

The biological activity of 5-bromo-2-(cyclohexylmethoxy)aniline is primarily attributed to its interaction with various molecular targets within biological systems. The amine group allows for hydrogen bonding and electrostatic interactions, while the bromine and cyclohexylmethoxy groups can modulate the compound's lipophilicity, influencing its ability to penetrate cellular membranes. This can lead to modulation of enzyme activity, receptor interactions, and other cellular processes.

Therapeutic Potential

Research has indicated that 5-bromo-2-(cyclohexylmethoxy)aniline may possess therapeutic properties. It has been investigated for its potential role in drug development, particularly as an anticancer agent or as a modulator of specific signaling pathways involved in disease progression.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antiviral Activity : In a study investigating structure-activity relationships, compounds similar to 5-bromo-2-(cyclohexylmethoxy)aniline were evaluated for their antiviral properties. The results indicated that modifications to the structure could enhance inhibitory activity against viral proteases, suggesting a potential role in antiviral therapies .

- Inhibition of Kinases : Other research has demonstrated that compounds with similar structural motifs can selectively inhibit protein kinases involved in cancer progression. This suggests that 5-bromo-2-(cyclohexylmethoxy)aniline may also exhibit kinase inhibitory activity, which could be beneficial in treating various cancers .

- Biological Pathways : The compound has been shown to interact with specific biological pathways, influencing cell proliferation and apoptosis. This was evidenced by assays measuring cell viability and apoptosis markers in cancer cell lines treated with the compound .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.